2,2-Dimethyl-4-phenylbutanoic acid

描述

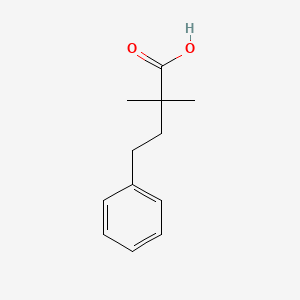

Structure

3D Structure

属性

IUPAC Name |

2,2-dimethyl-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-12(2,11(13)14)9-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMOZKMQQJYBLTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40499611 | |

| Record name | 2,2-Dimethyl-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40499611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4374-44-1 | |

| Record name | α,α-Dimethylbenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4374-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethyl-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40499611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,2 Dimethyl 4 Phenylbutanoic Acid

Established Synthetic Pathways

The classical approaches to synthesizing 2,2-dimethyl-4-phenylbutanoic acid are rooted in fundamental organic reactions, offering reliable, albeit sometimes harsh, conditions to achieve the target molecule.

Reduction of Substituted Propionic Acids (e.g., 3-benzoyl-2,2-dimethylpropionic acid)

A principal strategy for synthesizing this compound involves the reduction of the keto group in 3-benzoyl-2,2-dimethylpropionic acid. This precursor, also known as 2,2-dimethyl-4-oxo-4-phenyl-butyric acid, can be effectively converted to the desired product by reducing the aryl ketone functionality to a methylene (B1212753) group. sigmaaldrich.com

The Clemmensen reduction is a classic and effective method for the deoxygenation of aldehydes and ketones, particularly aryl-alkyl ketones, to form the corresponding alkanes. wikipedia.organnamalaiuniversity.ac.in The reaction is conducted by heating the carbonyl compound with amalgamated zinc (Zn(Hg)) in the presence of concentrated hydrochloric acid. wikipedia.organnamalaiuniversity.ac.inchemistrytalk.org This method is particularly well-suited for substrates that are stable in strongly acidic conditions. chemistrytalk.org The conversion of an acylbenzene, such as that in the precursor, to an alkylbenzene is a primary application of this reaction. annamalaiuniversity.ac.in

Starting Material: 3-benzoyl-2,2-dimethylpropionic acid

Reagents: Amalgamated Zinc (Zn(Hg)), Concentrated Hydrochloric Acid (HCl)

Product: this compound

While the precise mechanism remains a subject of study due to the reaction's heterogeneous nature, it is thought to proceed on the surface of the zinc. wikipedia.orgmasterorganicchemistry.com The strongly acidic environment makes this method incompatible with molecules containing acid-sensitive functional groups. chemistrytalk.org

An alternative, potent reducing medium for carbonyl groups is a mixture of hydriodic acid (HI) and red phosphorus (P). mdma.chresearchgate.net This combination is a powerful reagent used for the deoxygenation of various oxygen-containing functional groups, including ketones. researchgate.net The role of red phosphorus is crucial; it acts in a catalytic cycle to regenerate hydriodic acid from the iodine (I₂) that is formed during the reduction, thereby enhancing the reagent's efficiency. mdma.chresearchgate.net The reaction involves heating the substrate with HI and a catalytic amount of red phosphorus.

The general process involves the reduction of the ketone by HI, which is itself oxidized to iodine. The red phosphorus then reduces the iodine back to HI, allowing the reaction to proceed. mdma.chresearchgate.net This method has been applied to the synthesis of various carboxylic acids from their keto-precursors.

Table 1: Comparison of Reduction Methods for 3-benzoyl-2,2-dimethylpropionic acid

| Method | Key Reagents | Typical Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Clemmensen Reduction | Amalgamated Zinc (Zn(Hg)), Hydrochloric Acid (HCl) | Heating under reflux | Effective for aryl-alkyl ketones; high yield for acid-stable compounds. wikipedia.organnamalaiuniversity.ac.in | Strongly acidic conditions; not suitable for acid-sensitive substrates. chemistrytalk.org |

| Hydriodic Acid-Phosphorus Reduction | Hydriodic Acid (HI), Red Phosphorus (P) | Heating, often at elevated temperatures (e.g., 120°C). mdma.ch | Very powerful reducing agent; phosphorus regenerates HI. mdma.chresearchgate.net | Harsh conditions; potential for side reactions. |

Catalytic Reduction of Unsaturated Analogues (e.g., 2,2-dimethyl-4-phenyl-3-butenoic acid)

Another established route is the catalytic hydrogenation of an unsaturated precursor like 2,2-dimethyl-4-phenyl-3-butenoic acid. This method involves the reduction of a carbon-carbon double bond to a single bond. Catalytic hydrogenation is a widely used transformation in organic synthesis that typically employs a metal catalyst such as palladium, platinum, or nickel.

The reaction involves treating the unsaturated acid with hydrogen gas (H₂) in the presence of a catalyst. The choice of catalyst and reaction conditions (pressure, temperature, solvent) can be optimized to achieve high yields and selectivity.

Starting Material: 2,2-dimethyl-4-phenyl-3-butenoic acid

Reagents: Hydrogen (H₂), Metal Catalyst (e.g., Pd/C)

Product: this compound

This method is generally clean and high-yielding, and the conditions are often milder than the Clemmensen or HI/P reductions, making it compatible with a broader range of functional groups.

Oxidation of 2,2-Dimethyl-4-phenylbutanal Precursors

The synthesis can also be accomplished through the oxidation of the corresponding aldehyde, 2,2-dimethyl-4-phenylbutanal. The oxidation of an aldehyde to a carboxylic acid is a fundamental and efficient transformation in organic chemistry. A variety of oxidizing agents can be employed for this purpose, ranging from strong oxidants like potassium permanganate (B83412) (KMnO₄) to milder ones like chromium (VI) reagents or silver oxide (Ag₂O).

A study on the oxidation of a related compound, 4-oxo-4-phenyl butanoic acid, utilized tripropylammonium (B8586437) fluorochromate (TriPAFC), a modern chromium (VI) oxidant, demonstrating the utility of such reagents in oxidizing molecules containing a phenylbutyric acid framework. derpharmachemica.com The choice of oxidant depends on the presence of other functional groups in the molecule that might also be susceptible to oxidation.

Table 2: Overview of Other Established Synthetic Pathways

| Pathway | Precursor | Key Transformation | Common Reagents |

|---|---|---|---|

| Catalytic Reduction | 2,2-dimethyl-4-phenyl-3-butenoic acid | C=C bond reduction | H₂, Pd/C, PtO₂ |

| Aldehyde Oxidation | 2,2-dimethyl-4-phenylbutanal | Aldehyde to Carboxylic Acid | KMnO₄, CrO₃, Ag₂O, TriPAFC derpharmachemica.com |

Contemporary Synthetic Strategies and Innovations

While the established pathways remain the workhorses for the synthesis of this compound, modern organic synthesis continually seeks to improve upon these methods. Innovations focus on developing milder reaction conditions, improving yields, reducing waste, and employing more efficient and environmentally benign catalysts.

For reductions like the Clemmensen, contemporary research often focuses on modifications that can broaden the substrate scope or lessen the harshness of the conditions. For instance, modified Clemmensen conditions using activated zinc dust in anhydrous organic solvents can be more effective for certain ketones. wikipedia.org

In the realm of catalytic reductions, advancements include the development of novel catalyst systems, such as zeolite-encapsulated metal complexes, which can offer enhanced stability, selectivity, and recyclability. ajol.info While not specifically reported for 2,2-dimethyl-4-phenyl-3-butenoic acid, the application of such technologies to similar transformations is an active area of research.

For oxidation reactions, a significant trend is the development of more selective and less toxic oxidizing agents to replace traditional heavy-metal oxidants like chromium. The use of reagents like tripropylammonium fluorochromate (TriPAFC) represents a step in this direction, offering advantages in terms of reaction times, required stoichiometry, and efficiency. derpharmachemica.com Further innovation may lie in the application of enzymatic or chemo-enzymatic strategies, which could offer unparalleled selectivity under mild, aqueous conditions.

Alkylation Procedures for Dialkylacetic Acids

A foundational method for synthesizing this compound involves the alkylation of a dialkylacetic acid precursor. This approach utilizes isobutyric acid as the starting material, which provides the carboxylic acid and the gem-dimethyl moiety. The core of this strategy is the deprotonation of the α-carbon of isobutyric acid to generate a nucleophilic enolate, which is then reacted with an appropriate electrophile to introduce the phenethyl group. One common pathway starts with the reaction of diisopropylamine (B44863) and sodium hydride, followed by the addition of isobutyric acid to form the corresponding lithium diisopropylamide (LDA) base in situ, which then deprotonates the acid.

Improved Methods Utilizing Organolithium Reagents (e.g., n-Butyllithium)

To enhance the efficiency of the alkylation, strong organolithium bases like n-butyllithium (n-BuLi) are employed. wikipedia.org These reagents are powerful enough to perform the necessary deprotonations effectively. wikipedia.org In a typical procedure, isobutyric acid is treated with two equivalents of a strong base, such as LDA or n-BuLi. The first equivalent neutralizes the acidic carboxylic proton, while the second equivalent removes a proton from the α-carbon to generate a dianion. This dianion is then alkylated by reacting it with a phenethyl halide, such as (2-bromoethyl)benzene, to yield the final product, this compound. The use of n-butyllithium is a key step in a process that involves first treating diisopropylamine and sodium hydride in tetrahydrofuran (B95107) with isobutyric acid, followed by the addition of n-butyllithium and then (2-bromoethyl)benzene.

Alternatives to Multi-Step Synthesis Sequences (e.g., Haller-Bauer sequence)

To circumvent multi-step sequences, alternative strategies such as Friedel-Crafts reactions have been explored. One such approach involves the Friedel-Crafts alkylation of a benzene (B151609) derivative with a butanoic acid precursor that is already functionalized. This could be followed by hydrolysis of an ester to yield the carboxylic acid. Another classic, though often less direct, method for preparing γ-phenylbutyric acids is the Clemmensen reduction of β-benzoylpropionic acid, which is carried out using amalgamated zinc and hydrochloric acid, often in the presence of an organic co-solvent like toluene. orgsyn.org

Biocatalytic Approaches for Related Chiral Intermediates

While direct biocatalytic synthesis of this compound is not widely reported, biocatalysis is extensively used to create chiral intermediates for related pharmaceutical compounds. nih.govnih.gov Enzymes and whole-cell microorganisms are valued for their high stereoselectivity in producing single-enantiomer compounds. nih.govnih.gov A common application is the enzymatic reduction of α-keto acids to produce chiral α-hydroxy acids, which are valuable building blocks. nih.govnih.gov For instance, (R)-2-hydroxy-4-phenylbutyric acid, an intermediate for angiotensin-converting enzyme (ACE) inhibitors, can be produced via the enzymatic reduction of its corresponding α-keto acid. nih.gov This process often uses a dehydrogenase, such as D-lactate dehydrogenase (D-LDH), with a cofactor regeneration system, like formate (B1220265) dehydrogenase (FDH) and formate, to ensure continuous conversion. nih.govnih.gov This highlights the potential for developing biocatalytic routes for chiral analogs of this compound.

Optimization of Reaction Conditions and Yield

Maximizing the yield and purity of this compound requires careful control over various reaction parameters.

Solvent Effects and Temperature Control

The choice of solvent and reaction temperature is critical for success. In the alkylation of isobutyric acid, tetrahydrofuran (THF) is a commonly used solvent. The polarity and coordinating ability of the solvent can influence the reactivity of the organolithium reagents and the solubility of intermediates. Temperature control is also crucial; organolithium reactions are typically conducted at very low temperatures, ranging from -60 to -120 °C, to prevent side reactions and decomposition of the highly reactive reagents. wikipedia.org For other reactions, such as the Friedel-Crafts type synthesis of 4-phenylbutyric acid, temperatures are maintained between 50 and 60 °C during the reaction, and then kept below 35 °C during the workup with base. google.com The optimization of solvent and temperature can lead to a better balance between reaction conversion and selectivity. scielo.brchemrxiv.org

Reagent Stoichiometry and Addition Rates

The precise ratio of reactants is key to optimizing the synthesis. In the dianion alkylation method, using the correct stoichiometry of n-butyllithium is essential to ensure complete deprotonation for the subsequent alkylation step. Similarly, in alternative syntheses like the Friedel-Crafts reaction, systematically varying catalyst loading is a method for optimization. The rate at which reagents are added can also impact the outcome. Slow, controlled addition of reagents like alkyl halides or electrophiles helps to manage the exothermic nature of the reaction and minimize the formation of byproducts from over-alkylation or other side reactions. orgsyn.org

Interactive Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₆O₂ | nih.govcymitquimica.com |

| Molecular Weight | 192.25 g/mol | cymitquimica.com |

| CAS Number | 4374-44-1 | nih.gov |

| Melting Point | 98-99.5 °C | lookchem.com |

| Boiling Point | 307 °C at 760 mmHg | lookchem.com |

| Density | 1.05 g/cm³ | lookchem.com |

| IUPAC Name | this compound | nih.gov |

Table 2: Reagents in the Synthesis of this compound and Related Compounds

| Reagent | Role | Synthetic Method | Source |

|---|---|---|---|

| Isobutyric acid | Starting Material | Alkylation of Dialkylacetic Acids | |

| n-Butyllithium (n-BuLi) | Strong Base (Deprotonation) | Organolithium-Mediated Alkylation | |

| (2-Bromoethyl)benzene | Alkylating Agent | Alkylation of Dialkylacetic Acids | |

| Diisopropylamine | Precursor to LDA base | Alkylation of Dialkylacetic Acids | |

| Tetrahydrofuran (THF) | Solvent | Organolithium-Mediated Alkylation | |

| Aluminum Chloride (AlCl₃) | Lewis Acid Catalyst | Friedel-Crafts Alkylation | google.com |

| D-Lactate Dehydrogenase | Biocatalyst (Reduction) | Biocatalytic Synthesis of Chiral Intermediates | nih.gov |

Chemical Reactivity and Transformation Mechanisms

Fundamental Reaction Pathways

The reactivity of 2,2-dimethyl-4-phenylbutanoic acid and related structures can be understood by examining key transformations involving the carbonyl functionality and adjacent atoms.

The synthesis of carboxylic acids often proceeds through the oxidation of a corresponding aldehyde. This transformation is a fundamental reaction in organic chemistry. nih.govorganic-chemistry.orgresearchgate.net For a hypothetical precursor, 2,2-dimethyl-4-phenylbutanal, oxidation would yield the target carboxylic acid. This process can be achieved using various oxidizing agents, such as chromic acid (H₂CrO₄) or potassium permanganate (B83412) (KMnO₄). lumenlearning.comlibretexts.org

The mechanism of oxidation with chromic acid in an aqueous acidic medium typically involves the formation of a hydrate (B1144303) from the aldehyde. This hydrate then reacts with chromic acid to form a chromate ester. The final step involves the elimination of the chromium species and the formation of the carboxylic acid. chemistnotes.commasterorganicchemistry.com The presence of water is crucial for the formation of the hydrate intermediate, which facilitates the oxidation. masterorganicchemistry.com In anhydrous conditions, using reagents like pyridinium chlorochromate (PCC), the oxidation of a primary alcohol can be stopped at the aldehyde stage. lumenlearning.comlibretexts.org

Table 1: Common Oxidizing Agents for the Conversion of Aldehydes to Carboxylic Acids

| Oxidizing Agent | Typical Conditions |

| Potassium Permanganate (KMnO₄) | Basic or acidic solution |

| Chromic Acid (H₂CrO₄) | Aqueous acid (Jones oxidation) |

| Hydrogen Peroxide (H₂O₂) | Often with a catalyst |

| Silver(I) Oxide (Ag₂O) | Tollens' reagent, mild conditions |

This table presents a selection of common reagents and is not exhaustive.

Analogues of this compound containing a ketone functionality can undergo reduction to form corresponding alcohols. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). chemguide.co.ukbyjus.comleah4sci.com These reagents act as a source of hydride ions (H⁻). chemistrysteps.comlibretexts.org

The mechanism of ketone reduction involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon. chemguide.co.ukchemistrysteps.com This attack leads to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide, typically during an aqueous workup, yields the alcohol. chemistrysteps.commasterorganicchemistry.com Aldehydes are generally more reactive towards nucleophilic addition than ketones due to lesser steric hindrance and greater electrophilicity of the carbonyl carbon. libretexts.orgcsbsju.edufiveable.mechemistrysteps.com The reduction of an unsymmetrical ketone results in the formation of a new stereocenter, and the stereochemical outcome can be influenced by the steric bulk of the reducing agent and the substituents on the ketone. chemistrysteps.comwikipedia.orgacs.orgcdnsciencepub.comacs.orgyoutube.com

Table 2: Comparison of Common Hydride Reducing Agents for Ketones

| Reducing Agent | Reactivity | Typical Solvents |

| Sodium Borohydride (NaBH₄) | Milder, reduces aldehydes and ketones | Protic solvents (e.g., methanol, ethanol) |

| Lithium Aluminum Hydride (LiAlH₄) | Stronger, reduces a wider range of carbonyl compounds | Aprotic solvents (e.g., diethyl ether, THF) |

This table provides a general comparison; specific reaction conditions can vary.

The carbonyl group in aldehydes, ketones, and carboxylic acid derivatives is a key site for nucleophilic attack due to the polarization of the carbon-oxygen double bond, which renders the carbonyl carbon electrophilic. masterorganicchemistry.comjove.comquora.comlibretexts.orgdoubtnut.com The reactivity of the carbonyl compound is influenced by both electronic and steric factors. libretexts.orgcsbsju.edufiveable.mechemistrysteps.commasterorganicchemistry.comechemi.com Electron-withdrawing groups attached to the carbonyl carbon increase its electrophilicity and reactivity, while electron-donating groups and steric bulk decrease reactivity. libretexts.orgchemistrysteps.commasterorganicchemistry.com

Strong nucleophiles can directly attack the carbonyl carbon, leading to a tetrahedral intermediate. jove.com With weak nucleophiles, the carbonyl group often needs to be activated by an acid catalyst, which protonates the carbonyl oxygen and enhances the electrophilicity of the carbonyl carbon. jove.com In the case of carboxylic acid derivatives, the reaction often proceeds via a nucleophilic acyl substitution mechanism, where the initial addition is followed by the elimination of a leaving group.

Mechanistic Investigations of Related Butanoic Acids

Understanding the reaction mechanisms of butanoic acid derivatives provides insight into the behavior of this compound.

Carbonyl compounds that have a hydrogen atom on the α-carbon can exist in equilibrium with their enol tautomers. This keto-enol tautomerism can be catalyzed by either acid or base. sciencequery.comlibretexts.orglibretexts.orgmasterorganicchemistry.com

Under acidic conditions, the carbonyl oxygen is first protonated, which increases the acidity of the α-hydrogen. A weak base (such as water or the conjugate base of the acid catalyst) can then deprotonate the α-carbon to form the enol. sciencequery.comlibretexts.orglibretexts.orgacs.org The rate-determining step in acid-catalyzed enolization is typically the removal of the α-proton. libretexts.org

In a basic medium, a base directly removes an α-proton to form an enolate ion, which is a resonance-stabilized intermediate. Protonation of the enolate on the oxygen atom then yields the enol. masterorganicchemistry.com The formation of the enolate is generally the slow step in base-catalyzed enolization. The steric hindrance around the α-carbon, as is present in this compound, can significantly affect the rate of enolization.

Carboxylic acids can undergo a variety of acid-catalyzed reactions. One of the most common is Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester. libretexts.orgchemguide.co.ukyoutube.comwikipedia.orgchemistrysteps.com

Electrochemical Properties of Related Aryldiketo Acids

The electrochemical behavior of a molecule provides insight into its reactivity, particularly its propensity to undergo oxidation (loss of electrons) or reduction (gain of electrons). For aryldiketo acids, and more broadly for aryl-substituted carboxylic acids, these properties are of significant interest in understanding their metabolic pathways, potential for oxidative degradation, and role in various chemical reactions. The study of these properties often involves techniques like cyclic voltammetry, which can determine the oxidation and reduction potentials of a compound.

The oxidation and reduction potentials are measures of the ease with which a molecule can lose or gain electrons, respectively. These potentials are crucial in predicting the course of redox reactions. In the context of aromatic carboxylic acids, the electrochemical processes can involve the carboxylic acid group, the aromatic ring, or other functional groups present in the molecule.

Oxidation: The oxidation of aromatic carboxylic acids can be complex. The carboxyl group is in a relatively high oxidation state, and its further oxidation often leads to decarboxylation (loss of CO2). acs.org The aromatic ring can also be oxidized, typically at a potential influenced by the nature of the substituents on the ring. The initial step in the electrochemical oxidation of a carboxylic acid can be the formation of a carboxylate radical, which can then undergo further reactions. For instance, in some cases, anodic oxidation of carboxylates can lead to the formation of alkyl radicals following decarboxylation. researchgate.net

Reduction: The electrochemical reduction of aromatic carboxylic acids, such as benzoic acid and its derivatives, has been studied in various media. The process often involves the transfer of an electron to the dissociated proton of the carboxylic acid, a mechanism described as a CE (chemical step preceding electron transfer) mechanism. acs.org At more negative potentials, the carboxylate anion itself can be reduced to a radical anion. acs.orgresearchgate.net Studies on benzoic acid have shown a primary reduction peak associated with this CE mechanism, and in some conditions, a reversible peak at more negative potentials corresponding to the formation of a stable dianion radical. acs.org

Due to the lack of specific experimental data for this compound or closely related aryldiketo acids in the reviewed literature, a data table of its specific oxidation and reduction potentials cannot be provided. However, for illustrative purposes, the following interactive table provides a hypothetical representation of how such data might be presented.

| Compound | Oxidation Potential (V vs. SHE) | Reduction Potential (V vs. SHE) | Notes |

| Aryldiketo Acid Derivative A | +1.8 | -1.5 | Potentials are highly dependent on solvent, electrolyte, and electrode material. |

| Aryldiketo Acid Derivative B | +1.6 | -1.7 | The presence of electron-donating groups may lower the oxidation potential. |

This table is for illustrative purposes only and does not represent actual experimental data for this compound or its derivatives.

The substitution pattern on the aryl ring of an aromatic carboxylic acid has a profound impact on its electrochemical properties. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter the electron density of the aromatic ring and the carboxylic acid functional group, thereby influencing the oxidation and reduction potentials.

Effect on Oxidation: Electron-donating groups (e.g., -OCH3, -CH3, -N(CH3)2) increase the electron density of the aromatic ring, making it more susceptible to oxidation. Consequently, the oxidation potential is generally lowered (i.e., oxidation becomes easier). Conversely, electron-withdrawing groups (e.g., -NO2, -CN, -Cl) decrease the electron density of the ring, making it more difficult to oxidize, which results in a higher oxidation potential. For example, studies on the oxidation of substituted benzoic acids would be expected to show this trend.

Effect on Reduction: The influence of substituents on reduction potentials is generally the opposite of their effect on oxidation potentials. Electron-withdrawing groups facilitate the acceptance of an electron by stabilizing the resulting radical anion. Therefore, EWGs tend to make the reduction potential less negative (i.e., reduction becomes easier). Electron-donating groups, by increasing the electron density, make the addition of an electron more difficult, resulting in a more negative reduction potential. Research on the electrochemical reduction of substituted benzoic acids has shown that the reduction potentials are indeed influenced by the nature of the substituent on the aromatic ring. acs.org

The following interactive table illustrates the general trends observed for the influence of aryl substitutions on the redox potentials of aromatic acids, using benzoic acid as a parent compound for conceptual demonstration.

| Substituent (para-position) | Nature of Substituent | Expected Effect on Oxidation Potential | Expected Effect on Reduction Potential |

| -OCH3 | Electron-Donating | Decrease (Easier to Oxidize) | More Negative (Harder to Reduce) |

| -CH3 | Electron-Donating | Decrease | More Negative |

| -H | (Reference) | (Reference) | (Reference) |

| -Cl | Electron-Withdrawing | Increase (Harder to Oxidize) | Less Negative (Easier to Reduce) |

| -NO2 | Strongly Electron-Withdrawing | Increase | Less Negative |

This table illustrates general electrochemical principles and is not based on specific experimental data for a homologous series of aryldiketo acids.

Structural Characterization and Analytical Methodologies

Spectroscopic Analysis for Structural Elucidation

Spectroscopy is fundamental to confirming the compound's molecular structure by probing how it interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of 2,2-Dimethyl-4-phenylbutanoic acid by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. Key expected signals for this compound include:

A singlet corresponding to the six protons of the two equivalent methyl groups at the C2 position.

Multiplets for the two methylene (B1212753) groups (-CH₂-) in the butyl chain.

Signals in the aromatic region corresponding to the five protons of the monosubstituted phenyl ring.

A broad singlet for the acidic proton of the carboxylic acid group, which can be exchangeable with deuterium.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. For this compound, expected signals would correspond to the carbons of the gem-dimethyl groups, the methylene carbons, the quaternary carbon (C2), the carbons of the phenyl ring, and the carbonyl carbon of the carboxylic acid.

Table 1: Representative NMR Data for this compound Note: Exact chemical shifts (δ) can vary based on the solvent and instrument used.

| Atom | ¹H NMR (Expected δ, ppm) | ¹³C NMR (Expected δ, ppm) |

| Carboxyl (-COOH) | 10.0 - 13.0 (broad s) | ~180 |

| Phenyl C-H | 7.1 - 7.4 (m) | 125 - 130 |

| Phenyl C- | Not Applicable | ~140 |

| Methylene (-CH₂-Ph) | 2.5 - 2.8 (m) | ~40 |

| Methylene (-CH₂-C(CH₃)₂) | 1.8 - 2.1 (m) | ~30 |

| Quaternary C | Not Applicable | ~45 |

| gem-Dimethyl (-C(CH₃)₂) | ~1.2 (s) | ~25 |

s = singlet, m = multiplet

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). The exact mass of this compound (C₁₂H₁₆O₂) is approximately 192.1150 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can confirm this mass with high precision, validating the molecular formula.

Electron ionization (EI) or electrospray ionization (ESI) techniques are commonly used. rsc.org Under ESI conditions, the molecule is often observed as a deprotonated ion [M-H]⁻ in negative ion mode or a protonated ion [M+H]⁺ in positive ion mode. The fragmentation pattern can also provide structural information.

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) spectroscopy, identifies the functional groups present in a molecule based on their characteristic vibrational frequencies. nih.gov

For this compound, the key vibrational bands are:

Carboxylic Acid O-H Stretch: A very broad and strong absorption band in the region of 2500-3300 cm⁻¹.

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches for the methyl and methylene groups appear just below 3000 cm⁻¹.

Carbonyl C=O Stretch: A strong, sharp absorption band typically found around 1700-1725 cm⁻¹, characteristic of a carboxylic acid.

Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.

C-O Stretch and O-H Bend: These appear in the fingerprint region (below 1400 cm⁻¹).

Table 2: Key FTIR Absorption Bands for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium-Strong |

| C=O Stretch (Carbonyl) | 1700 - 1725 | Strong, Sharp |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Weak |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the target compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a standard method for the purity analysis of non-volatile organic compounds like this compound. A reversed-phase HPLC method is typically employed. bldpharm.comresearchgate.net

A common setup would involve:

Column: A C18 stationary phase.

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (often with an acid like formic or acetic acid to suppress ionization) and an organic solvent such as acetonitrile (B52724) or methanol. koreascience.kr

Detection: UV detection is suitable due to the presence of the phenyl chromophore, typically monitored at a wavelength around 254 nm.

Purity Assessment: The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection specificity of mass spectrometry. bldpharm.comchemicalbook.com This hyphenated technique is highly sensitive and selective, making it ideal for identifying and quantifying the compound in complex matrices. unimi.itnih.gov The LC part separates the compound from any impurities, which are then introduced into the mass spectrometer. The MS detector confirms the identity of the eluting peak by its mass-to-charge ratio (m/z), providing an additional layer of confirmation to the retention time data from the chromatograph.

X-ray Crystallography and Polymorphism Studies of Analogues

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While specific crystallographic data for this compound is not widely published, extensive studies on its analogues, particularly other carboxylic acids, provide significant insight into its likely solid-state structure, polymorphism, and intermolecular interactions. rsc.orgresearchgate.netresearchgate.net Polymorphism, the ability of a substance to exist in more than one crystal form, is a common phenomenon in carboxylic acids and can significantly affect their physical properties. researchgate.netresearchgate.net

The determination of a crystal structure begins with growing a suitable single crystal of the compound. rsc.orgresearchgate.net The crystal is then analyzed using single-crystal X-ray diffraction, where the diffraction pattern of X-rays passing through the crystal is collected and analyzed. researchgate.netresearchgate.net

For analogues like 4-oxo-4-phenylbutanoic acid, multiple polymorphs have been identified. researchgate.net For example, two polymorphs were found to crystallize in monoclinic space groups (P21/c and P21/n), each with four molecules per unit cell (Z=4). researchgate.net The determination of these structures allows for a detailed analysis of molecular conformation, bond lengths, and bond angles. researchgate.net The rotation of single bonds can lead to different molecular conformations, which is a primary contributor to the formation of different polymorphs. researchgate.net

The table below presents crystallographic data for two polymorphs of a closely related analogue, 4-oxo-4-phenylbutanoic acid. researchgate.net

| Parameter | Polymorph 1 (VERMAG) | Polymorph 2 (VERMAG01) |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P21/c | P21/n |

| a (Å) | 15.071(10) | 12.728(6) |

| b (Å) | 5.435(9) | 5.200(3) |

| c (Å) | 16.058(10) | 14.426(6) |

| β (°) | 129.57(10) | 111.33(3) |

| Z (Molecules/Unit Cell) | 4 | 4 |

In the solid state, carboxylic acids almost universally form hydrogen-bonded dimers. rsc.orgresearchgate.net The two carboxylic acid groups interact via a pair of O-H···O hydrogen bonds, creating a characteristic and highly stable supramolecular synthon known as an R²₂(8) ring motif. researchgate.netmdpi.com This dimerization is the most significant intermolecular interaction governing the crystal packing of these compounds. rsc.orgresearchgate.net

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods, rooted in quantum mechanics, can predict molecular geometry, orbital energies, and various spectroscopic and chemical properties.

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of the system can be determined from its electron density. DFT calculations could provide a comprehensive understanding of the electronic properties of 2,2-dimethyl-4-phenylbutanoic acid.

A typical DFT study on this molecule would involve optimizing its geometry to find the most stable three-dimensional conformation. From this optimized structure, a variety of electronic properties can be calculated. These properties are crucial for predicting the molecule's reactivity and interactions.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Hypothetical Value | Significance |

| Total Energy | -X Hartrees | Indicates the stability of the molecule. |

| Dipole Moment | Y Debye | Measures the polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Mulliken Atomic Charges | C1: -0.15, O1: -0.45, ... | Provides insight into the distribution of electron density across the atoms, highlighting potential sites for electrophilic or nucleophilic attack. |

| Molecular Electrostatic Potential (MEP) | Red < Yellow < Green < Blue | A visual map of the electrostatic potential on the molecule's surface, indicating regions that are electron-rich (red/yellow) and electron-poor (blue), which are important for predicting non-covalent interactions. |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from a DFT study.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies of the HOMO and LUMO, and the energy gap between them (HOMO-LUMO gap), are critical indicators of a molecule's kinetic stability, chemical reactivity, and electronic transport properties.

For this compound, FMO analysis would reveal its electron-donating and electron-accepting capabilities. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

| Parameter | Hypothetical Value (eV) | Implication for Reactivity |

| HOMO Energy | -6.5 | Represents the ability to donate an electron. A higher energy indicates a better electron donor. |

| LUMO Energy | -1.2 | Represents the ability to accept an electron. A lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap | 5.3 | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

Note: The values in this table are hypothetical and for illustrative purposes.

The distribution of the HOMO and LUMO across the molecule would also be visualized. In this compound, the HOMO is likely to be localized on the phenyl ring due to its π-electron system, while the LUMO might be distributed over the carboxylic acid group.

Analysis of Non-Covalent Interactions (e.g., Cation-π, Hydrogen Bonds)

Non-covalent interactions are crucial in determining the structure and function of molecules, particularly in biological systems. For this compound, several types of non-covalent interactions are possible:

Hydrogen Bonds: The carboxylic acid group can act as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl oxygen).

Cation-π Interactions: The electron-rich phenyl ring can interact favorably with cations.

Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) analysis can be used to identify and characterize these interactions. These analyses would reveal the strength and nature of these bonds, which is critical for understanding how this compound might bind to a biological target.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. These methods are central to drug discovery and design.

Ligand-Protein Docking for Target Enzyme Interactions

Given that some derivatives of phenylbutanoic acid are known to be inhibitors of enzymes like histone deacetylase (HDAC) , molecular docking could be employed to study the interaction of this compound with such enzymes.

The process would involve:

Obtaining the 3D crystal structure of the target enzyme from a database like the Protein Data Bank (PDB).

Defining the binding site or active site of the enzyme.

Using a docking program (e.g., AutoDock, GOLD) to predict the most likely binding pose of this compound within the active site.

Scoring the different poses based on their predicted binding affinity (e.g., in kcal/mol).

The results would highlight the key amino acid residues involved in the interaction and the types of non-covalent interactions (hydrogen bonds, hydrophobic interactions, etc.) that stabilize the complex.

Table 3: Hypothetical Docking Results of this compound with a Target Enzyme

| Parameter | Hypothetical Result | Interpretation |

| Binding Affinity | -7.2 kcal/mol | A negative value indicates a favorable binding interaction. The more negative the value, the stronger the predicted binding. |

| Interacting Residues | Tyr123, His234, Phe345 | Identifies the specific amino acids in the enzyme's active site that form bonds with the ligand. |

| Key Interactions | Hydrogen bond with Tyr123, π-π stacking with Phe345, Hydrophobic interactions with surrounding residues. | Describes the nature of the forces holding the ligand in the binding pocket. |

Note: The values and residues in this table are hypothetical and for illustrative purposes.

In Silico Screening for Biological Activity Prediction

In silico screening involves using computational methods to search large databases of chemical compounds for molecules that are likely to have a desired biological activity. For this compound, various in silico models could be used to predict its potential biological activities.

This can be done through:

Pharmacophore Modeling: Identifying the 3D arrangement of essential features of the molecule that are responsible for its biological activity and using this to search for similar patterns in known drugs or targets.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of a series of compounds with their biological activity. While requiring data on related compounds, this could predict the activity of this compound.

Machine Learning Models: Training algorithms on large datasets of known drug-target interactions to predict the probability of a new molecule interacting with specific targets.

These in silico predictions can help to prioritize compounds for further experimental testing and provide hypotheses about their mechanism of action.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Interaction dynamics, particularly in an aqueous environment, would be governed by the hydrophobic phenyl and dimethyl groups and the hydrophilic carboxylic acid head. MD simulations could, in theory, reveal the nature of the hydration shell around the molecule, showing how water molecules organize around the different moieties. It would be expected that the carboxylic acid group would form hydrogen bonds with water, while the phenyl and dimethyl groups would induce a more ordered, cage-like water structure characteristic of hydrophobic hydration.

Furthermore, MD simulations could be used to study the aggregation behavior of this compound. The interplay between the hydrophobic interactions of the phenyl rings and the electrostatic repulsion of the carboxylate groups (at physiological pH) would dictate the tendency and geometry of self-assembly. Such simulations would provide insights into the formation of micelles or other aggregates, a crucial aspect for understanding its behavior in biological systems.

Prediction of Molecular Descriptors and Pharmacokinetic Properties (In Silico)

In the absence of extensive experimental data, computational (in silico) methods provide a valuable tool for predicting the molecular descriptors and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound. These predictions are crucial in the early stages of drug discovery and development for assessing the potential of a compound to become a viable drug candidate. rsc.orgeijppr.com Various online platforms and software can calculate these properties based on the molecule's structure.

The predicted physicochemical properties of this compound suggest it is a relatively small and lipophilic molecule. The presence of the carboxylic acid group provides a site for hydrogen bonding, which can influence its solubility and interactions with biological targets.

Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₆O₂ | lookchem.comnih.gov |

| Molecular Weight | 192.25 g/mol | nih.gov |

| XLogP3 | 3 | lookchem.com |

| Hydrogen Bond Donor Count | 1 | lookchem.com |

| Hydrogen Bond Acceptor Count | 2 | lookchem.com |

| Rotatable Bond Count | 4 | lookchem.com |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | lookchem.comnih.gov |

| Boiling Point | 307°C at 760 mmHg | lookchem.com |

| Melting Point | 98-99.5°C | lookchem.com |

| Vapor Pressure | 0.000325 mmHg at 25°C | lookchem.com |

| Density | 1.05 g/cm³ | lookchem.com |

This data is computationally generated and may vary between different prediction platforms.

The in silico prediction of ADME properties helps to evaluate the drug-likeness of a compound. For this compound, these predictions can offer a preliminary assessment of its likely behavior in the body. For instance, its lipophilicity (indicated by XLogP3) suggests it may have good absorption and be able to cross cell membranes. However, high lipophilicity can also lead to issues with solubility and metabolism. The topological polar surface area (TPSA) is a descriptor often used to predict drug transport properties, with lower values generally correlating with better cell permeability.

Predicted ADME Properties of this compound

| ADME Property | Prediction | Implication |

|---|---|---|

| Absorption | ||

| Gastrointestinal (GI) Absorption | High (predicted) | Likely to be well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeant | Yes (predicted) | May be able to enter the central nervous system. |

| Distribution | ||

| Volume of Distribution (VDss) | Moderate to High (inferred from lipophilicity) | Expected to distribute into tissues. |

| Plasma Protein Binding | High (predicted) | The extent of free drug may be limited. |

| Metabolism | ||

| Cytochrome P450 (CYP) Substrate/Inhibitor | Likely substrate for various CYPs (e.g., CYP2C9, CYP3A4) | Potential for drug-drug interactions. |

| Excretion | ||

| Route of Elimination | Primarily renal (following metabolism) | Likely excreted in urine after modification. |

These are generalized predictions based on the structure and may not reflect the actual in vivo behavior.

It is important to emphasize that these in silico predictions are theoretical and require experimental validation. However, they serve as a valuable guide for further research and development of this compound and its derivatives.

Derivatization and Analog Development

Design and Synthesis of Novel Analogues

The rational design of new analogs hinges on a deep understanding of chemical principles and synthetic methodologies. For 2,2-Dimethyl-4-phenylbutanoic acid, this exploration is primarily focused on three key areas: the aromatic ring, the butanoic acid chain, and the introduction of stereocenters.

The phenyl group is a critical component for modification. Introducing substituents onto this aromatic ring can profoundly alter the molecule's electronic, steric, and lipophilic properties. The influence of a substituent is generally understood through two primary mechanisms: inductive effects and resonance (or conjugative) effects. libretexts.org

Inductive Effects : These are transmitted through sigma bonds. Electronegative atoms like halogens, oxygen, or nitrogen pull electron density away from the ring, deactivating it towards electrophilic substitution. libretexts.org

Resonance Effects : These occur when a substituent has a lone pair of electrons or a pi-system that can conjugate with the aromatic ring, allowing for the donation or withdrawal of electron density through the pi-system. libretexts.org

Substituents are broadly classified as either electron-donating groups (EDGs), which activate the ring, or electron-withdrawing groups (EWGs), which deactivate it. libretexts.orgyoutube.com This modulation of electron density can be critical for a molecule's interaction with biological targets. For instance, studies on other scaffolds have shown that the introduction of electron-withdrawing groups like -CF₃ or electron-donating groups like -OCH₃ can significantly impact biological activity. mdpi.com The effect of various substituents on the aromatic ring's properties can be systematically studied to build a comprehensive understanding. mdpi.com

Table 1: Examples of Aromatic Ring Substituents and Their Electronic Effects

| Substituent (R) | Classification | Primary Effect |

|---|---|---|

| -OCH₃ (Methoxy) | Strong Electron-Donating | Resonance Donor |

| -CH₃ (Methyl) | Weak Electron-Donating | Inductive Donor |

| -Cl (Chloro) | Weak Electron-Withdrawing | Inductive Withdrawer, Weak Resonance Donor |

| -CF₃ (Trifluoromethyl) | Strong Electron-Withdrawing | Strong Inductive Withdrawer |

The butanoic acid portion of the molecule is another key site for derivatization. The carboxylic acid group is a versatile functional handle that can be transformed into a variety of other functional groups to probe interactions with target proteins and alter physicochemical properties like solubility and cell permeability.

Common modifications include:

Esterification : Converting the carboxylic acid to an ester can mask the polar acid group, potentially improving membrane permeability.

Amidation : Forming amides with various amines introduces new points for hydrogen bonding and can alter the molecule's conformational preferences.

Reduction : The acid can be reduced to a primary alcohol, removing the acidic character entirely and introducing a neutral hydrogen bond donor/acceptor.

Bioisosteric Replacement : The carboxylic acid can be replaced with other acidic groups, known as bioisosteres, such as a tetrazole. This can maintain the acidic nature required for a specific biological interaction while potentially improving metabolic stability or oral bioavailability.

Furthermore, the alkyl chain itself can be modified. For instance, amino-substituted analogs can be synthesized to introduce basic centers and explore peptide-like interactions.

Table 2: Potential Modifications of the Butanoic Acid Moiety

| Modification Type | Resulting Functional Group | Potential Impact |

|---|---|---|

| Esterification | -COOR' | Increased lipophilicity, prodrug potential |

| Amidation | -CONR'R'' | Introduction of H-bond donors/acceptors |

| Reduction | -CH₂OH | Removal of acidic charge, H-bond donor/acceptor |

| Bioisosteric Replacement | Tetrazole, Sulfonamide | Maintained acidity, altered pKa, improved metabolic profile |

While this compound itself is achiral, many of its potential derivatives are not. For example, introducing a substituent at the α- or β-position of the butanoic acid chain would create a chiral center. Biological systems are inherently chiral, and enantiomers of a drug molecule often exhibit vastly different potency, efficacy, and toxicity. Therefore, the ability to synthesize specific stereoisomers is crucial.

Stereoselective synthesis aims to produce a single enantiomer or diastereomer in high yield. nih.govrsc.org Methodologies to achieve this include:

Use of Chiral Auxiliaries : A chiral molecule is temporarily attached to the achiral starting material to direct a subsequent reaction to proceed stereoselectively. The auxiliary is then removed.

Asymmetric Catalysis : A small amount of a chiral catalyst (e.g., a transition metal complex with a chiral ligand) is used to favor the formation of one enantiomer over the other.

Substrate Control : An existing stereocenter in the molecule is used to direct the formation of a new stereocenter.

The development of efficient and stereoselective synthetic routes is a significant focus of analog development, ensuring that the biological activity of individual stereoisomers can be accurately assessed. nih.gov

Structure-Activity Relationship (SAR) Studies

SAR studies are the systematic investigation of how the chemical structure of a molecule relates to its biological activity. nih.gov By synthesizing and testing a series of related analogs, researchers can deduce which parts of the molecule are essential for its function.

The goal of SAR is to build a model that correlates specific structural changes with increases or decreases in biological activity. For the this compound scaffold, an SAR campaign would involve evaluating the analogs designed in section 6.1.

Key questions to be answered include:

Phenyl Ring Substitution : Where on the ring is substitution tolerated (ortho, meta, para)? mdpi.com What is the effect of electron-donating versus electron-withdrawing groups? Studies on other aromatic compounds have shown that substituent position can be critical; for example, 2- and 3-substituted compounds are sometimes more active than their 4-substituted counterparts. mdpi.com

Acid Moiety Modification : Is the carboxylic acid essential? Can it be replaced with an ester, amide, or bioisostere without loss of activity? researchgate.net

Stereochemistry : If chiral centers are introduced, which enantiomer is more active?

The results of these studies are often compiled into an SAR table to visualize the trends.

Table 3: Illustrative Structure-Activity Relationship (SAR) Table for Hypothetical Analogs

| Analog | R (Ring Position) | Y (Acid Moiety) | Relative Activity |

|---|---|---|---|

| 1 (Parent) | H | -COOH | + |

| 2 | 4-Cl | -COOH | ++ |

| 3 | 4-OCH₃ | -COOH | +/- |

| 4 | 2-Cl | -COOH | +++ |

| 5 | 4-Cl | -COOCH₃ | - |

| 6 | 4-Cl | Tetrazole | ++ |

(Note: This table is for illustrative purposes only and does not represent actual experimental data.)

This systematic approach helps identify which modifications are beneficial and guides the design of next-generation compounds with improved activity. nih.gov

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that are recognized by a biological target and are responsible for its activity. nih.gov SAR studies are instrumental in defining the pharmacophore for a series of compounds. nih.gov

Based on the structure of this compound, a hypothetical pharmacophore model can be proposed. The key features would likely include:

A Hydrophobic Aromatic Feature : The phenyl ring, which likely engages in hydrophobic or π-stacking interactions with the target protein.

A Hydrophobic/Steric Feature : The gem-dimethyl group, which provides a specific steric bulk and conformational constraint.

A Hydrogen Bond Acceptor/Negative Ionizable Feature : The carboxylic acid group, which can act as a hydrogen bond acceptor or exist as a carboxylate anion to form ionic bonds. nih.gov

Table 4: Potential Pharmacophoric Features of this compound

| Feature | Structural Moiety | Potential Interaction Type |

|---|---|---|

| Hydrophobic Aromatic | Phenyl Ring | Hydrophobic, π-π stacking, cation-π |

| Steric/Hydrophobic | gem-Dimethyl Group | van der Waals, Hydrophobic |

| H-Bond Acceptor | Carbonyl Oxygen (C=O) | Hydrogen Bonding |

Validating and refining this pharmacophore model through the synthesis and testing of new analogs is a critical step in transforming a lead compound into a viable therapeutic candidate. nih.gov

Role as a Building Block in Complex Molecular Architectures

The strategic placement of functional groups and stereocenters in this compound makes it an attractive starting material for the synthesis of elaborate organic structures. The phenyl ring offers a site for various aromatic substitutions, while the carboxylic acid group provides a handle for a multitude of chemical transformations, including amide bond formation, esterification, and reduction to an alcohol. The gem-dimethyl group imparts steric hindrance that can influence the regioselectivity and stereoselectivity of reactions at the adjacent chiral center, offering a degree of control in the synthesis of complex molecular topographies.

Synthesis of Heterocyclic Compounds

While direct literature examples of the use of this compound in the synthesis of heterocyclic compounds are not extensively documented, its structural similarity to known precursors of γ-keto acids allows for the postulation of synthetic pathways to important heterocyclic systems, such as pyridazinones. The general synthesis of pyridazinones involves the cyclocondensation of a γ-keto acid with hydrazine (B178648). iglobaljournal.comresearchgate.net

A plausible, albeit theoretical, route to a pyridazinone derivative from this compound would first involve its conversion to a suitable γ-keto acid. This could be achieved through a Friedel-Crafts acylation reaction. The subsequent cyclization of the resulting γ-keto acid with hydrazine hydrate (B1144303) would yield the corresponding dihydropyridazinone. Dehydrogenation of this intermediate would then lead to the aromatic pyridazinone ring system. This proposed pathway highlights the potential of this compound as a masked precursor to γ-keto acids, thereby enabling access to this class of heterocycles.

Table 1: Proposed Synthesis of a Pyridazinone Derivative

| Step | Reaction | Reactant(s) | Product |

| 1 | Friedel-Crafts Acylation (Theoretical) | This compound, Acylating agent | 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid |

| 2 | Cyclocondensation | 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid, Hydrazine hydrate | Dihydropyridazinone intermediate |

| 3 | Dehydrogenation | Dihydropyridazinone intermediate | Pyridazinone derivative |

Intermediate in Medicinal Chemistry Scaffolds

In the realm of medicinal chemistry, molecular scaffolds form the core structure of a series of compounds and are crucial for exploring structure-activity relationships (SAR). nih.govgoogle.co.in The structural attributes of this compound make it a promising candidate for development as a novel medicinal chemistry scaffold. The phenyl ring can be functionalized to interact with specific biological targets, while the carboxylic acid can be converted into various bioisosteres, such as esters, amides, or sulfonamides, to modulate pharmacokinetic and pharmacodynamic properties.

The gem-dimethyl group can provide a hydrophobic interaction point and can also serve to lock the conformation of the molecule, potentially leading to higher binding affinity and selectivity for a target protein. Although direct applications of this compound as a scaffold in drug discovery are not widely reported, the broader class of butanoic acid derivatives has been investigated for various therapeutic applications. The principles of scaffold-based drug design suggest that this compound could serve as a starting point for the generation of libraries of diverse small molecules for screening against a range of biological targets.

Table 2: Potential Modifications of this compound for Scaffold Development

| Structural Feature | Potential Modification | Purpose in Medicinal Chemistry |

| Phenyl Ring | Substitution (e.g., halogenation, nitration, alkylation) | Modulate electronic properties, improve binding affinity, alter metabolic stability. |

| Carboxylic Acid | Conversion to esters, amides, sulfonamides, etc. | Improve cell permeability, alter solubility, introduce new hydrogen bonding interactions. |

| gem-Dimethyl Group | Introduction of conformational constraints | Enhance binding affinity and selectivity, reduce metabolic lability. |

| Alkyl Chain | Variation in length or introduction of unsaturation | Optimize spatial orientation and interactions with the target protein. |

Advanced Applications in Organic Synthesis

General Utility in Synthetic Organic Chemistry

2,2-Dimethyl-4-phenylbutanoic acid serves as a versatile synthon in organic chemistry. The quaternary carbon center alpha to the carbonyl group provides significant steric hindrance, which can be strategically exploited to direct the outcome of reactions. This steric bulk can influence the stereochemistry of adjacent developing chiral centers or prevent undesirable side reactions at the alpha-position, such as enolization.

The carboxylic acid functional group is a gateway to a multitude of chemical transformations. It can be readily converted into other functional groups, including:

Esters: Through Fischer esterification or reaction with alkyl halides in the presence of a base.

Amides: By coupling with amines using standard peptide coupling reagents.

Alcohols: Via reduction with strong reducing agents like lithium aluminum hydride.

Acid Chlorides: Using reagents such as thionyl chloride or oxalyl chloride, creating a highly reactive intermediate for further functionalization.

The phenyl group can also be modified through aromatic substitution reactions, allowing for the introduction of various substituents on the aromatic ring to modulate the molecule's electronic and steric properties. This dual functionality—a modifiable aromatic ring and a versatile, sterically defined carboxylic acid—makes it a useful starting material for constructing more complex molecules, particularly in the synthesis of conformationally restricted analogues of biologically active compounds.

Table 1: Potential Transformations of this compound

| Starting Material | Reagent(s) | Product Functional Group |

|---|---|---|

| This compound | SOCl₂ | Acid Chloride |

| This compound | R-OH, H⁺ | Ester |

| This compound | R-NH₂, DCC | Amide |

| This compound | LiAlH₄, then H₃O⁺ | Primary Alcohol |

| This compound | HNO₃, H₂SO₄ | Nitrated Phenyl Ring |

Regioselective Alkylation Strategies

While direct alkylation of the carboxylic acid itself is not standard, derivatives of this compound can be employed in regioselective alkylation reactions. Regioselectivity refers to the preferential reaction at one specific site over other possible sites. For instance, if the phenyl group is functionalized with multiple hydroxyl groups, strategies can be employed to alkylate only one of them.

One common strategy involves exploiting differences in the acidity or steric accessibility of reactive sites. For example, in a dihydroxy-substituted derivative, the less sterically hindered hydroxyl group or the more acidic phenol can be selectively deprotonated and subsequently alkylated. The use of bulky bases or catalysts can further enhance this selectivity. Catalyst-controlled methods, for instance using diarylborinic acid derivatives, have been shown to direct the monoalkylation of diol systems in other contexts, a strategy that could theoretically be applied to suitably functionalized derivatives of this acid. nih.gov The inherent steric hindrance from the gem-dimethyl group can also play a crucial role in directing incoming reagents to less crowded positions on the molecule, thereby influencing the regiochemical outcome of a reaction.

Table 2: Hypothetical Regioselective Alkylation of a Dihydroxy Derivative

| Reactive Site on Derivative | Influencing Factor | Predicted Outcome with Bulky Alkylating Agent |

|---|---|---|

| Phenolic -OH at para-position | Less sterically hindered | Major product |

| Phenolic -OH at ortho-position | More sterically hindered | Minor product |

Integration into Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all reactants. tcichemicals.comnih.gov This approach offers significant advantages in terms of step economy, waste reduction, and the rapid generation of molecular complexity. nih.govfrontiersin.org

Carboxylic acids are key components in several important MCRs, most notably the Ugi and Passerini reactions. organic-chemistry.org this compound is a suitable candidate for use as the acid component in these reactions.

Ugi Four-Component Reaction (4CR): This reaction typically involves an aldehyde (or ketone), an amine, an isocyanide, and a carboxylic acid. The use of this compound in a Ugi reaction would result in the formation of a complex α-acylamino amide product, where the 2,2-dimethyl-4-phenylbutanoyl group is incorporated into the final structure. The steric bulk of the acid could influence the reaction rate and the conformational properties of the resulting peptide-like scaffold.

Passerini Three-Component Reaction (3CR): This reaction combines a carboxylic acid, an aldehyde (or ketone), and an isocyanide to form an α-acyloxy carboxamide. organic-chemistry.org As the acid component, this compound would introduce its sterically demanding framework adjacent to the newly formed ester linkage.

The integration of this specific acid into MCRs provides a direct pathway to novel, complex molecules. The resulting libraries of compounds would feature a consistent structural element—the 2,2-dimethyl-4-phenylbutanoyl moiety—which could be valuable in medicinal chemistry for exploring structure-activity relationships.

Table 3: Potential Role in Key Multi-Component Reactions

| MCR Name | Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 (if applicable) | Role of this compound |

|---|---|---|---|---|---|

| Passerini Reaction | Isocyanide | Aldehyde/Ketone | Carboxylic Acid | N/A | Acid Component |

| Ugi Reaction | Isocyanide | Aldehyde/Ketone | Amine | Carboxylic Acid | Acid Component |

Biological and Pharmacological Investigations Mechanistic Focus

Modulation of Cellular Pathways

Mechanisms of Apoptosis Induction and Regulation (e.g., in glioma cells)

The induction of apoptosis, or programmed cell death, is a critical mechanism for anti-cancer therapies. Histone deacetylase (HDAC) inhibitors, a class of compounds to which 2,2-Dimethyl-4-phenylbutanoic acid is structurally related, are known to promote apoptosis in cancer cells. In glioma cells, treatment with the related compound 4-phenylbutyrate (B1260699) (4-PB) has been shown to inhibit cell proliferation and induce apoptosis. nih.gov The proposed mechanism involves the modulation of the balance between pro- and anti-apoptotic proteins, ultimately leading to cancer cell death. nih.gov For instance, HDAC inhibitors can upregulate the expression of the cell cycle inhibitor p21, which can block the cyclin/CDK complexes and lead to cell cycle arrest, a precursor to apoptosis. nih.gov Furthermore, studies on glioma cells have demonstrated that HDAC inhibitors can trigger the mitochondrial apoptotic pathway. nih.gov While a direct study on this compound's apoptotic effects on glioma cells is not extensively documented in primary literature, its structural similarity to 4-PB suggests it may operate through similar pathways.

Interference with Cell Signaling Pathways

Cell signaling pathways are complex networks that govern cellular activities, and their dysregulation is a hallmark of cancer. HDAC inhibitors can interfere with these pathways at multiple levels. nih.gov By altering the acetylation status of non-histone proteins, including transcription factors and signaling molecules, these inhibitors can impact protein stability, protein-protein interactions, and protein-DNA interactions. nih.gov For example, the NF-κB signaling pathway, which is crucial for inflammatory responses and cell survival, can be modulated by compounds that affect histone acetylation. While direct evidence for this compound is scarce, the general mechanism for related compounds involves altering the transcriptional landscape and the activity of key signaling proteins that drive oncogenesis. biorxiv.orgnih.gov

Histone Deacetylase (HDAC) Inhibitory Mechanisms

At the core of the biological activity of this compound and its analogs is the inhibition of histone deacetylases (HDACs). nih.gov HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins. nih.govmdpi.com This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression. nih.gov

HDAC inhibitors, including short-chain fatty acids like 4-PBA, function by binding to the zinc-containing catalytic domain of HDACs, blocking their enzymatic activity. mdpi.com This inhibition leads to an accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of silenced genes, such as tumor suppressor genes. nih.govnih.gov This re-activation of gene expression is a key mechanism behind the anti-cancer effects of HDAC inhibitors. nih.govyoutube.com The family of HDACs is divided into several classes, and the selectivity of different inhibitors for these classes can vary. nih.gov

Table 1: General Classes of Histone Deacetylases

| Class | Members | Location | Cofactor |

| Class I | HDAC1, 2, 3, 8 | Nucleus | Zn2+ |

| Class II | HDAC4, 5, 6, 7, 9, 10 | Nucleus and Cytoplasm | Zn2+ |

| Class III | Sirtuins (SIRT1-7) | Varies | NAD+ |

| Class IV | HDAC11 | Nucleus and Cytoplasm | Zn2+ |

This table provides a general overview of HDAC classes; the specific inhibitory profile of this compound is not well-documented.

Effects on Protein Isoprenylation

Protein isoprenylation is a post-translational modification where isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are attached to proteins. This process is crucial for the proper localization and function of many signaling proteins, including small GTPases like Ras, which are often implicated in cancer. The parent compound, 4-PBA, has been reported to inhibit protein isoprenylation. This inhibition is thought to contribute to its anti-cancer effects by disrupting the function of key oncogenic proteins that rely on this modification for their activity. The specific effects of this compound on protein isoprenylation have not been detailed in the available literature.

Influence on Gene Expression (e.g., gamma-globin, UPR markers)

One of the well-documented effects of 4-PBA and its analogs is the transcriptional activation of the gamma-globin gene . nih.gov This has significant therapeutic implications for β-chain hemoglobinopathies like sickle cell anemia and β-thalassemia, as increased production of fetal hemoglobin (HbF), which contains gamma-globin, can compensate for the defective adult hemoglobin. The mechanism is believed to be linked to the HDAC inhibitory activity of these compounds, which leads to changes in chromatin structure around the globin gene cluster, favoring the expression of the gamma-globin gene.

In addition to globin genes, these compounds can influence the unfolded protein response (UPR) . The UPR is a cellular stress response triggered by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). While 4-PBA is known to act as a chemical chaperone that can help alleviate ER stress, some studies suggest it can also suppress the UPR through mechanisms such as promoting the degradation of the ER stress sensor Ire1. researchgate.netnih.gov This modulation of the UPR has implications for diseases associated with ER stress.

Regulation of Autophagy Processes

Autophagy is a cellular process responsible for the degradation of damaged organelles and long-lived proteins, playing a critical role in cellular homeostasis. The interplay between apoptosis and autophagy is complex and context-dependent. In some instances, the induction of autophagy can be a pro-survival mechanism for cancer cells, while in others, it can lead to cell death. The regulation of autophagy is intricate, involving multiple signaling pathways, including those that are sensitive to the cell's metabolic state. While there is evidence that HDAC inhibitors can modulate autophagy, the specific role of this compound in this process is not yet established in the scientific literature.

Impact on Plasma Glutamine Levels

Clinical research has demonstrated that 4-phenylbutyric acid (4-PBA) can act as a "glutamine trap," effectively lowering plasma glutamine concentrations in humans. researchgate.net In a study involving healthy adults, oral administration of 4-PBA over 24 hours led to a dose-dependent reduction in postabsorptive plasma glutamine levels. researchgate.net A dose of 0.36 g/kg was associated with a significant decline of approximately 26% in plasma glutamine concentration, from a baseline of 514 µM to 380 µM. researchgate.net This reduction occurred without altering the rate of glutamine appearance or its de novo synthesis. researchgate.net The study noted that this short-term depletion of plasma glutamine was linked to a decrease in the index of whole-body protein synthesis. researchgate.net

Effect of 4-PBA on Plasma Glutamine and Leucine Metabolism

Data from a study in healthy adults treated with 4-PBA (0.36 g/kg/day) for 24 hours. researchgate.net

| Parameter | Baseline (Mean ± SE) | After 4-PBA Treatment (Mean ± SE) | Percentage Change |

|---|---|---|---|

| Plasma Glutamine Concentration (µM) | 514 ± 24 | 380 ± 15 | ~26% Decrease |

| Leucine Appearance Rate (µmol/kg/h) | 123 ± 7 | 117 ± 5 | No Significant Change |

| Leucine Oxidation (µmol/kg/h) | 23 ± 2 | 28 ± 2 | ~22% Increase |

| Nonoxidative Leucine Disposal (Protein Synthesis Index) (µmol/kg/h) | 100 ± 6 | 89 ± 5 | ~11% Decrease |

Chemical Chaperone Activity and Protein Homeostasis

4-PBA is recognized as a chemical chaperone, a low-molecular-weight compound that assists in protein folding and helps maintain protein homeostasis (proteostasis). nih.govnih.gov Its mechanism involves stabilizing proteins and preventing their aggregation, particularly under conditions of cellular stress. nih.govnih.gov

Alleviation of Endoplasmic Reticulum (ER) Stress Mechanisms

A primary mechanism of 4-PBA is the mitigation of ER stress, a state triggered by the accumulation of unfolded or misfolded proteins in the ER lumen. nih.gov ER stress activates a complex signaling network known as the Unfolded Protein Response (UPR). nih.gov While initially adaptive, prolonged UPR activation can lead to cell death. mdpi.com 4-PBA has been shown to alleviate ER stress in numerous pathological models, including ischemia-reperfusion injury, neurodegenerative conditions, and viral infections. researchgate.netresearchgate.netnih.govresearchgate.netmdpi.com

The compound works by modulating the key components of the UPR pathway:

GRP78/BiP: 4-PBA treatment often leads to the up-regulation of the master ER chaperone GRP78 (also known as BiP). nih.gov However, in contexts where stress has already elevated GRP78, 4-PBA can prevent further pathological up-regulation or restore normal levels. researchgate.netmdpi.com

UPR Sensors: It reduces the activation of the three canonical ER stress sensors: PERK (protein kinase R-like ER kinase), IRE1 (inositol-requiring enzyme 1), and ATF6 (activating transcription factor 6). mdpi.comresearchgate.net This is evidenced by decreased phosphorylation of PERK and reduced splicing of XBP1 mRNA (a downstream target of IRE1). nih.govresearchgate.netmdpi.com

Pro-Apoptotic Factors: By dampening the UPR, 4-PBA significantly reduces the expression of pro-apoptotic factors that are induced by chronic ER stress, such as CHOP (C/EBP homologous protein) and Caspase-12. mdpi.comresearchgate.netnih.gov

Modulation of ER Stress Markers by 4-PBA